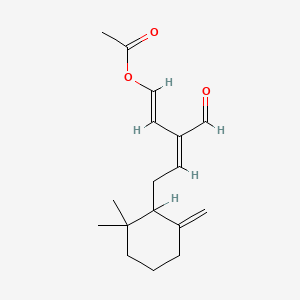
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine core, a dimethylaminoethyl group, and a succinate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1 typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of diphenylamine with acetone under high-temperature conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group, such as a halide.
Thioester Formation: The thioester linkage is formed by reacting the acridine derivative with a thiol compound under suitable conditions.
Succinate Addition: Finally, the succinate moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the succinate moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Alcohol derivatives of the succinate moiety.
Substitution: Various substituted acridine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure and reactivity.
Ligand Chemistry: It can serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
Fluorescent Probes: The acridine core imparts fluorescence properties, making the compound useful as a fluorescent probe in biological imaging.
DNA Intercalation: The compound can intercalate into DNA, which is valuable for studying DNA interactions and developing anticancer agents.
Medicine
Anticancer Research: Due to its ability to intercalate into DNA, the compound is being investigated for its potential as an anticancer agent.
Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties.
Industry
Dye Manufacturing: The compound’s fluorescent properties make it suitable for use in dye manufacturing.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and oxidative stability.
作用機序
The mechanism of action of 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1 involves several molecular targets and pathways:
DNA Intercalation: The acridine core intercalates into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of ROS, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Shares the acridine core but lacks the dimethylaminoethyl and succinate groups.
Acridine Orange: A well-known fluorescent dye with a similar acridine core but different functional groups.
Proflavine: Another acridine derivative used as an antiseptic and in DNA studies.
Uniqueness
Functional Group Diversity: The presence of the dimethylaminoethyl and succinate groups imparts unique chemical properties and reactivity to the compound.
Versatility: Its applications span multiple fields, including chemistry, biology, medicine, and industry, making it a highly versatile compound.
特性
CAS番号 |
38044-64-3 |
|---|---|
分子式 |
C24H30N2O5S |
分子量 |
458.6 g/mol |
IUPAC名 |
butanedioic acid;S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C20H24N2OS.C4H6O4/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4;5-3(6)1-2-4(7)8/h5-12H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
CBVNPDBEFNYPPZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C.C(CC(=O)O)C(=O)O |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C.C(CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Mo 1321; Mo-1321; Mo1321 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)








![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/new.no-structure.jpg)


